molecular formula C16H17NO3 B1438527 4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid CAS No. 1172712-44-5

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1438527
CAS No.: 1172712-44-5
M. Wt: 271.31 g/mol
InChI Key: YPWUNZVUIBWSDF-UHFFFAOYSA-N
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Description

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Properties

IUPAC Name

4-formyl-2,5-dimethyl-1-[(3-methylphenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-5-4-6-13(7-10)8-17-11(2)14(9-18)15(12(17)3)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWUNZVUIBWSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=C2C)C(=O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.

    Functional Group Introduction:

    Methylation: Methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-efficiency. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products

    Oxidation: 4-Carboxy-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid

    Reduction: 4-Hydroxymethyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the benzyl group, leading to different chemical properties and reactivity.

    2,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid:

    4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester: The ester group changes its solubility and reactivity compared to the carboxylic acid.

Uniqueness

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the formyl, methyl, and carboxylic acid groups allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Biological Activity

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid (commonly referred to as BB01-2204) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇N₁O₃
  • Molecular Weight : 271.32 g/mol
  • CAS Number : [not provided]
  • SMILES Notation : Cc1c(C=O)c(C(O)=O)c(C)n1Cc1cc(C)ccc1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes, receptors, and DNA. The specific pathways and targets involved require further experimental studies to elucidate fully. Preliminary findings suggest that the compound may exhibit activities similar to known PPAR (Peroxisome Proliferator-Activated Receptor) ligands, which are crucial in regulating glucose metabolism and lipid homeostasis .

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives can possess significant antimicrobial properties. In vitro tests on related compounds indicated promising antibacterial and antifungal activities. For instance, a series of pyrrole derivatives were synthesized and screened for their ability to inhibit bacterial pathogens and fungi, demonstrating zones of inhibition ranging from 10 mm to 25 mm against various strains .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The modulation of PPARs could lead to a reduction in inflammatory markers such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been evaluated in various cancer cell lines. Studies suggest that derivatives of this class may induce apoptosis in cancer cells through PPARγ pathways. For example, certain analogs have shown efficacy in reducing cell viability in squamous carcinoma cells by downregulating PPAR expression .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrrole DerivativesAntimicrobialSignificant inhibition against bacterial strains with zones of inhibition up to 25 mm.
PPAR LigandsAnti-inflammatoryReduction in TNF-alpha and IL-6 levels; potential therapeutic effects on metabolic syndromes.
BB01-2204CytotoxicityInduces apoptosis in SCC-15 cells via PPARγ modulation; reduced cell viability observed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid

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